molecular formula C41H74O2 B1263691 Dolichyl palmitate

Dolichyl palmitate

Cat. No. B1263691
M. Wt: 599 g/mol
InChI Key: UMGKAWSVZSRORY-JCZQIMENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dolichyl palmitate is an acyldolichol obtained by formal condensation of the hydroxy group of dolichol with the carboxy group of palmitic (hexadecanoic) acid. It has a role as a mammalian metabolite. It is an acyldolichol and a hexadecanoate ester.

Scientific Research Applications

1. Role in Digestive System Enzyme Activity

Dolichyl palmitate esterase, found in the pancreas and intestinal mucosa, plays a significant role in the digestive system. It promotes the absorption of dolichol from the diet by hydrolyzing various polyprenol esters despite their chain length differences (Keenan, Rice, & Adrian, 1982).

2. Methodology in Tissue Analysis

A novel method utilizing [3H]dolichyl palmitate for the purification and analysis of tissue dolichol on a nanomole scale has been established. This technique provides a more precise quantitation of dolichol levels in various tissues (Keller & Adair, 1977).

3. Insights into Human Tissue Composition

Analysis of dolichol in human tissues like liver and uterine tissue revealed a range of homologues with different isoprene units. This analysis enhances understanding of dolichyl palmitate's composition and its variance across different tissues (Freeman, Rupar, & Carroll, 1980).

4. Acyltransferase Activity in Liver Microsomes

Research on rat liver microsomes uncovered significant acyltransferase activity responsible for the esterification of dolichol, a process similar to retinol esterification. This finding has implications for understanding lipid metabolism in liver tissues (Keenan & Kruczek, 1976).

5. Influence on Cell Membrane Properties

Dolichol and its derivatives, like dolichyl phosphate, impact the structure and fluidity of model membranes, influencing lipid bilayer formation and phase transitions. This insight is crucial for understanding the role of dolichyl palmitate in cellular structures (Valtersson et al., 1985).

6. Role in Germination of Soybean Embryos

During the germination of soybean embryos, changes in the dolichyl fatty ester compositions have been observed. This study provides valuable information on the biochemical changes in plant tissues during critical growth stages (Ishinaga, Mukai, & Tanibe, 1990).

properties

Product Name

Dolichyl palmitate

Molecular Formula

C41H74O2

Molecular Weight

599 g/mol

IUPAC Name

[(6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraenyl] hexadecanoate

InChI

InChI=1S/C41H74O2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-33-41(42)43-35-34-40(7)32-24-31-39(6)30-23-29-38(5)28-22-27-37(4)26-21-25-36(2)3/h25,27,29,31,40H,8-24,26,28,30,32-35H2,1-7H3/b37-27+,38-29+,39-31-

InChI Key

UMGKAWSVZSRORY-JCZQIMENSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCCC(C)CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCC(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

synonyms

dolichol palmitate
dolichyl palmitate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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